

D-Altrose structure and stereochemistry

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Compound of Interest

Compound Name: *D-Altrose*

Cat. No.: *B7820921*

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An In-depth Technical Guide to the Structure and Stereochemistry of **D-Altrose**

Introduction

D-Altrose is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is classified as a "rare sugar" because it is not commonly found in nature, although its L-enantiomer, L-altrose, has been isolated from the bacterium *Butyrivibrio fibrisolvens*.^[1] As a C-3 epimer of the more common D-mannose, **D-altrose** presents a unique stereochemical arrangement that imparts distinct physical and conformational properties.^{[1][2]} This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for **D-Altrose**, tailored for researchers and professionals in drug development and chemical biology.

Stereochemistry and Structural Representations

The defining characteristic of **D-altrose** is the specific arrangement of its hydroxyl groups along the carbon backbone. In the open-chain form, **D-altrose** has four chiral centers (C-2, C-3, C-4, and C-5), giving rise to $2^4 = 16$ possible stereoisomers for aldohexoses.^{[3][4]} **D-altrose** is one of the eight D-aldohexoses.^[3]

Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule, used to depict its stereochemistry in the acyclic form. For **D-altrose**, the hydroxyl groups on C-2, C-4, and C-5 are on the right, while the C-3 hydroxyl group is on the left.^[3]

Haworth Projections and Cyclization

In aqueous solution, **D-altrose** primarily exists as a cyclic hemiacetal, formed by the intramolecular reaction between the hydroxyl group on C-5 and the aldehyde group on C-1.^[5] This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two anomers: α -D-altropyranose and β -D-altropyranose. The pyranose form is a six-membered ring.^{[5][6]}

- α -anomer: The hydroxyl group on the anomeric carbon (C-1) is on the opposite side of the ring from the CH₂OH group (C-6).
- β -anomer: The hydroxyl group on the anomeric carbon (C-1) is on the same side of the ring as the CH₂OH group (C-6).

Caption: Fischer and Haworth projections of **D-Altrose**.

Note: The DOT language does not support direct chemical structure drawing. The above script provides a conceptual layout. For accurate chemical structures, specialized software is required. The diagram illustrates the relationship between the open-chain (Fischer) and cyclic (Haworth) forms.

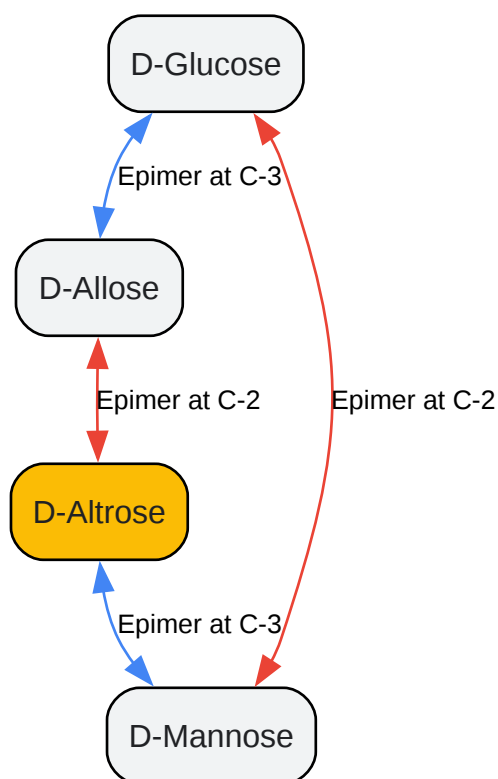
Conformational Analysis

Unlike many other aldohexoses that strongly favor the ⁴C₁ chair conformation, the pyranose ring of altrose is notably flexible.^[1] In solution, derivatives of altrose have been shown to exist in equilibrium between ⁴C₁, ¹C₄, and skew-boat (OS₂) conformations.^[1] Studies using Vibrational Circular Dichroism (VCD) have shown that the α -anomer predominantly adopts a ⁴C₁ conformation.^[7] In contrast, the β -anomer exhibits a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair forms.^[7] In the solid state, the crystal structure of β -**D-altrose** confirms a ⁴C₁ chair conformation.^[8]

Stereochemical Relationships

D-Altrose is stereochemically related to other D-aldohexoses through epimerization at specific carbon atoms. Understanding these relationships is crucial for designing synthetic pathways and interpreting biological activities.

- D-Allose: C-2 epimer of **D-Altrose**.
- D-Mannose: C-3 epimer of **D-Altrose**.^[1]
- D-Glucose: C-2 and C-3 epimer of **D-Altrose**.



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Caption: Epimeric relationships of **D-Altrose**.

Physicochemical Properties

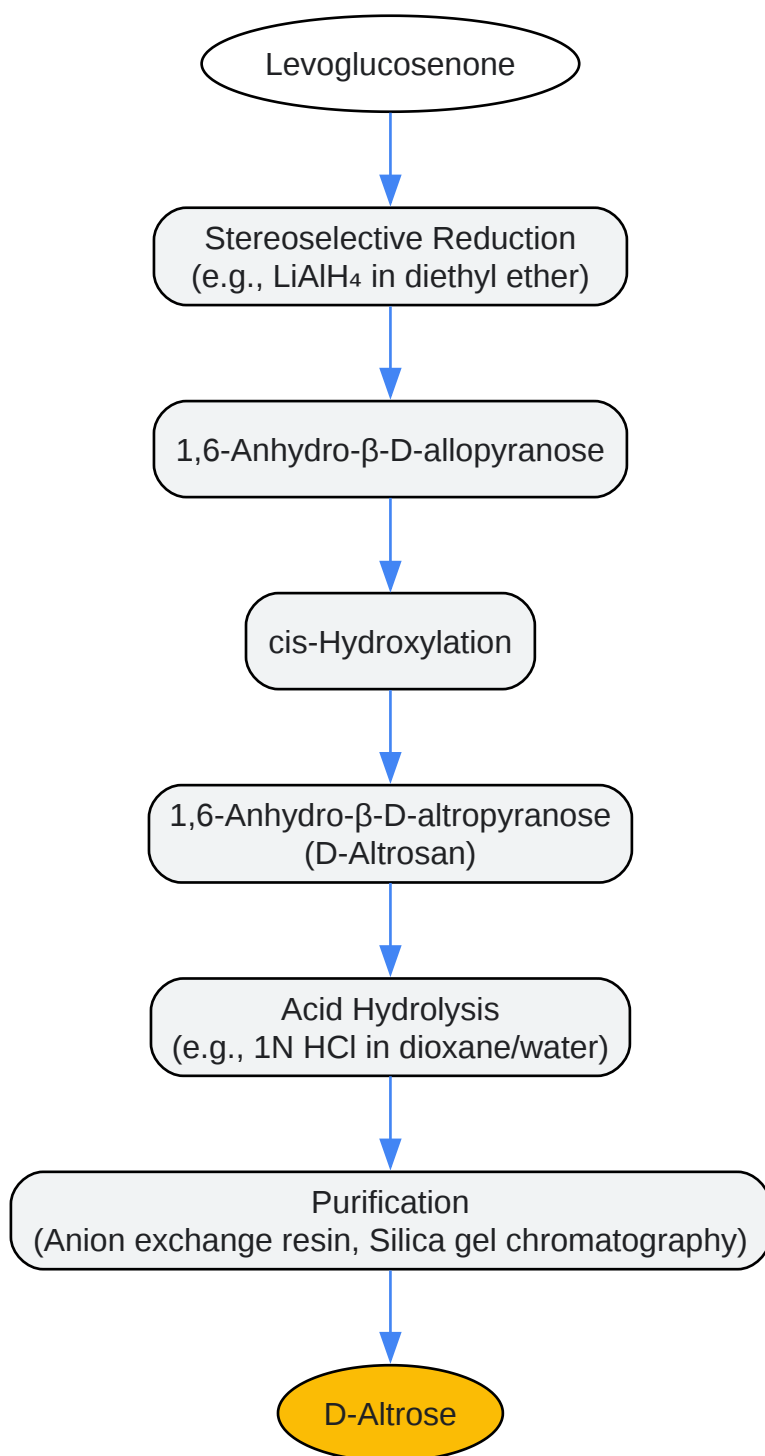
A summary of the key quantitative data for **D-Altrose** is provided below.

| Property | Value | Reference |
|------------------------------------|-----------------------------------------------------|-----------|
| Molecular Formula | C ₆ H ₁₂ O ₆ | [1][9] |
| Molar Mass | 180.16 g/mol | [1][10] |
| Melting Point | 103-105 °C | [1][2] |
| Specific Rotation [α] _D | +32.6° (in water, at equilibrium) | [2] |
| Appearance | Colorless to off-white crystalline solid | [2][9] |
| Solubility | Soluble in water; practically insoluble in methanol | [1][2] |
| CAS Number | 1990-29-0 | [1] |

Experimental Protocols

Synthesis of D-Altrose from Levoglucosenone

A patented method describes the synthesis of **D-Altrose** in high yield.[11] The workflow involves the stereoselective reduction of levoglucosenone, followed by cis-hydroxylation and hydrolysis.



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